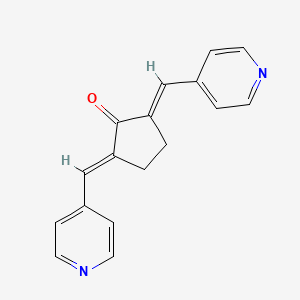![molecular formula C12H13FN4O B11746139 3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746139.png)
3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a fluorophenylmethyl group, a methyl group, and a carboxamide group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate halide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(4-bromophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(4-methylphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorophenylmethyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C12H13FN4O |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13FN4O/c1-17-10(12(14)18)6-11(16-17)15-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3,(H2,14,18)(H,15,16) |
InChI Key |
QLTNCRRELBHHAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11746060.png)
![3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746068.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746074.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746078.png)
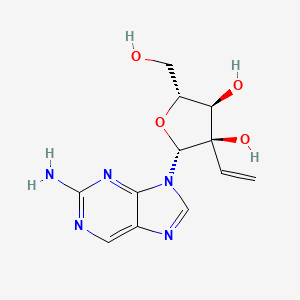
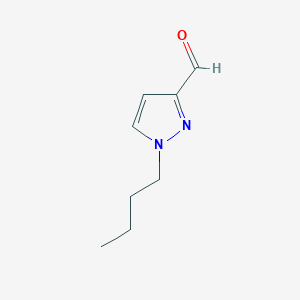
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11746090.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746097.png)
![[1-(Methylamino)-2-nitroethenyl]hydrazine](/img/structure/B11746107.png)
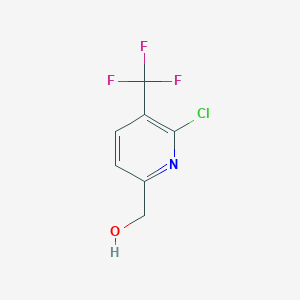
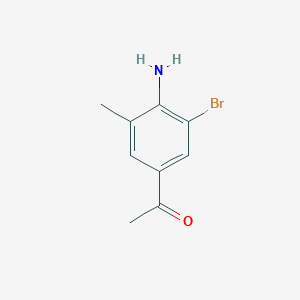
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746128.png)
